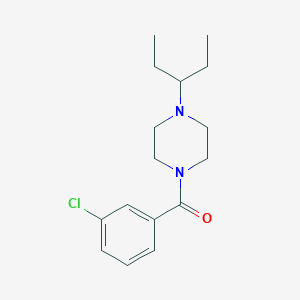

![molecular formula C18H26N2O4 B247941 Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247941.png)

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, also known as EPHEDRINE, is a synthetic compound that belongs to the class of amphetamines. It is commonly used in the pharmaceutical industry as a nasal decongestant, bronchodilator, and appetite suppressant. EPHEDRINE is also used as a precursor in the synthesis of other drugs such as methamphetamine and MDMA.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been extensively studied for its pharmacological properties. It is commonly used in the pharmaceutical industry as a nasal decongestant, bronchodilator, and appetite suppressant. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is also used in the treatment of hypotension, narcolepsy, and obesity. In addition, Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is used as a precursor in the synthesis of other drugs such as methamphetamine and MDMA.

Wirkmechanismus

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate acts as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. It works by binding to and activating alpha and beta adrenergic receptors in the body. This leads to the release of norepinephrine and epinephrine, which increase heart rate, blood pressure, and bronchodilation. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate also stimulates the release of dopamine and serotonin, which contribute to its mood-enhancing effects.

Biochemical and Physiological Effects:

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and bronchodilation. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate also increases metabolic rate, which leads to increased energy expenditure and weight loss. It has been shown to enhance cognitive performance and improve physical endurance. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can also cause adverse effects such as anxiety, insomnia, and cardiovascular complications.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has several advantages and limitations for lab experiments. It is a readily available compound that can be synthesized in large quantities. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has well-established pharmacological properties, which makes it a useful tool for studying the sympathetic nervous system. However, Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can cause adverse effects such as cardiovascular complications, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate. One area of interest is the development of new drugs that target the sympathetic nervous system. Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been used as a template for the development of new drugs such as pseudoephedrine and phenylephrine. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate. This could lead to the development of new drugs with improved efficacy and safety profiles. Finally, there is a need for further research on the long-term effects of Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate use, particularly in the context of weight loss and obesity.

Synthesemethoden

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate can be synthesized by the reduction of ephedrone with lithium aluminum hydride or sodium borohydride. The reaction takes place in anhydrous ether or ethanol, and the resulting product is purified by recrystallization.

Eigenschaften

Produktname |

Ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate |

|---|---|

Molekularformel |

C18H26N2O4 |

Molekulargewicht |

334.4 g/mol |

IUPAC-Name |

ethyl 1-[3-(4-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C18H26N2O4/c1-3-24-18(22)14-8-11-20(12-9-14)13-10-17(21)19-15-4-6-16(23-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

AKITXTIFYIUUKT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |

Kanonische SMILES |

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247860.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B247861.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)

![[4-(1-Benzyl-piperidin-4-yl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B247867.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)

![1-[4-(2-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247875.png)

![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247876.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247879.png)

![1-[(3-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247880.png)

![1-(3-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247881.png)